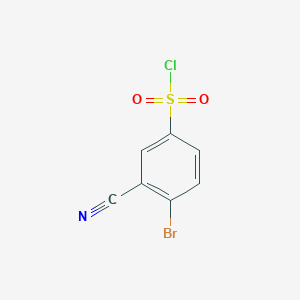

4-Bromo-3-cyanobenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-bromo-3-cyanobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO2S/c8-7-2-1-6(13(9,11)12)3-5(7)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLJFSPMLDDGBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261583-46-3 | |

| Record name | 4-bromo-3-cyanobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyanobenzene-1-sulfonyl chloride typically involves the reaction of 4-bromo-3-cyanobenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process can be summarized as follows:

Step 1: 4-Bromo-3-cyanobenzene is dissolved in an appropriate solvent, such as dichloromethane.

Step 2: Chlorosulfonic acid is added dropwise to the solution while maintaining the temperature below 10°C.

Step 3: The reaction mixture is stirred for several hours at room temperature.

Step 4: The resulting product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-cyanobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The bromine atom can be oxidized to form bromine-containing derivatives under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Oxidizing Agents: Various oxidizing agents depending on the desired product.

Major Products:

Sulfonamide Derivatives: Formed by the reaction with amines

Sulfonate Ester Derivatives: Formed by the reaction with alcohols

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

4-Bromo-3-cyanobenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyanobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate ester, and sulfonothioate derivatives. The cyano group and bromine atom also contribute to the compound’s reactivity, allowing for further functionalization and modification .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

Table 1: Structural and Functional Group Analysis

Key Observations :

- Electrophilicity: The cyano group in this compound enhances electrophilicity at the sulfonyl chloride site, making it more reactive toward nucleophiles than methyl-substituted analogues .

- Steric Effects: Methyl groups (e.g., in 4-Bromo-3-methylbenzene-1-sulfonyl chloride) introduce steric hindrance, slowing reactions compared to the planar cyano group .

- Positional Isomerism: 5-Bromo-2-cyanobenzene-1-sulfonyl chloride’s substituent arrangement may alter binding affinity in drug target interactions .

Patent and Commercial Activity

Table 2: Patent and Market Data

Insights :

- The target compound’s moderate patent activity (34 patents) reflects its niche role in sulfonamide synthesis, whereas Bromchlorenone’s high patent count (953) suggests broader agrochemical or pharmaceutical applications .

- Commercial availability of the target compound is robust, with multiple suppliers offering scalable quantities .

Biological Activity

4-Bromo-3-cyanobenzene-1-sulfonyl chloride is an important compound in medicinal chemistry, primarily due to its electrophilic nature and potential interactions with various biological targets. This article explores its biological activity, including mechanisms of action, biochemical effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Chemical Formula : CHBrClN\OS

- Molecular Weight : 232.54 g/mol

- CAS Number : 1261583-46-3

The presence of both bromine and cyano groups enhances its reactivity, making it a candidate for various biochemical applications.

This compound exhibits its biological activity primarily through the following mechanisms:

- Covalent Bond Formation : The electrophilic sulfonyl chloride group can react with nucleophilic sites in proteins, leading to modifications that may inhibit or activate enzymatic functions.

- Enzyme Inhibition : Its ability to form covalent bonds with specific amino acid residues allows it to act as an inhibitor for certain enzymes involved in metabolic pathways. This is crucial for developing targeted therapies .

Enzyme Interactions

Research indicates that this compound can interact with various enzymes, impacting their activity. For instance:

- Inhibition of Kinases : Similar compounds have shown the ability to inhibit kinase enzymes by binding to their ATP-binding sites, thereby blocking phosphorylation processes essential for cell signaling and proliferation .

Cytotoxicity and Antiproliferative Effects

Studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The structure-activity relationship (SAR) studies highlight that:

- IC50 Values : The compound's antiproliferative activity can vary significantly based on substitution patterns on the aromatic ring. For example, modifications leading to increased electron-withdrawing properties enhance its potency against cancer cells .

Case Study 1: Anticancer Activity

A study evaluated the effects of several sulfonamide derivatives, including this compound, on colon cancer cell lines. The results indicated that:

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Inhibition of specific kinases involved in cell cycle regulation |

| TASIN Analog | 5 | Targeting multiple pathways affecting apoptosis |

The compound showed significant inhibition of cell growth, indicating its potential as a therapeutic agent against colon cancer .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of related compounds. The findings suggested that:

| Enzyme Target | Inhibition Type | Compound |

|---|---|---|

| CYP1A2 | Competitive | This compound |

| CYP2C19 | Non-Inhibitor | Not applicable |

This profile highlights the selective inhibition capabilities of the compound, which is critical for drug development strategies aimed at minimizing side effects while maximizing therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.